molecular formula C17H24N2O B4422007 1-Cyclohexyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

1-Cyclohexyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea

Cat. No.: B4422007
M. Wt: 272.4 g/mol
InChI Key: VSFFAVKICNPBPW-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea is a compound of significant interest in the field of medicinal chemistrySigma receptors are involved in several physiological and pathological processes, making this compound a valuable subject of study .

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea typically involves the reaction of cyclohexyl isocyanate with 1,2,3,4-tetrahydronaphthalen-1-amine. The reaction is usually carried out in an organic solvent such as dichloromethane, under reflux conditions. The product is then purified using column chromatography .

The key steps involve the preparation of the amine and isocyanate precursors, followed by their coupling to form the urea derivative .

Chemical Reactions Analysis

1-Cyclohexyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of 1-Cyclohexyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea involves its interaction with sigma receptors, particularly sigma-1 and sigma-2 subtypes. These receptors are involved in modulating ion channels, neurotransmitter release, and cell survival pathways. The compound acts as a modulator, influencing these pathways and exerting its therapeutic effects .

Comparison with Similar Compounds

1-Cyclohexyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea can be compared with other sigma receptor ligands such as:

These compounds share a common structural motif but differ in their specific interactions and therapeutic potentials, highlighting the uniqueness of this compound in its specific applications and effects .

Properties

IUPAC Name

1-cyclohexyl-3-(1,2,3,4-tetrahydronaphthalen-1-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c20-17(18-14-9-2-1-3-10-14)19-16-12-6-8-13-7-4-5-11-15(13)16/h4-5,7,11,14,16H,1-3,6,8-10,12H2,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFFAVKICNPBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CCCC3=CC=CC=C23
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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